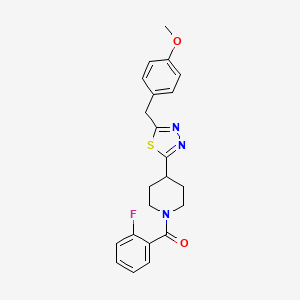

(2-Fluorophenyl)(4-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone

Description

Properties

IUPAC Name |

(2-fluorophenyl)-[4-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]piperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22FN3O2S/c1-28-17-8-6-15(7-9-17)14-20-24-25-21(29-20)16-10-12-26(13-11-16)22(27)18-4-2-3-5-19(18)23/h2-9,16H,10-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQVPANWBKQADKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC2=NN=C(S2)C3CCN(CC3)C(=O)C4=CC=CC=C4F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2-Fluorophenyl)(4-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone represents a novel synthetic derivative that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound is characterized by the following structural components:

- Fluorophenyl group : Contributes to lipophilicity and potential receptor interactions.

- Thiadiazole moiety : Known for its diverse biological activities, including anticancer effects.

- Piperidine ring : Often associated with pharmacological activity due to its ability to interact with various biological targets.

Anticancer Activity

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes findings from in vitro experiments:

| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 (breast cancer) | 2.32 | Induction of apoptosis via Bax/Bcl-2 modulation |

| HepG2 (liver cancer) | 3.21 | Cell cycle arrest at S and G2/M phases |

These results indicate that the compound exhibits significant cytotoxicity against both MCF-7 and HepG2 cell lines, with IC50 values suggesting potent activity.

The compound's mechanism of action appears to involve:

- Induction of Apoptosis : Increased levels of pro-apoptotic proteins (Bax) relative to anti-apoptotic proteins (Bcl-2) were observed, suggesting that the compound promotes apoptosis in cancer cells.

- Cell Cycle Arrest : Treatment with the compound resulted in cell cycle arrest at specific phases, indicating interference with normal cell division processes.

- Caspase Activation : Enhanced caspase 9 levels were noted in treated cells, further supporting the apoptotic pathway activation.

Structure-Activity Relationship (SAR)

The structural modifications of the compound significantly influence its biological activity. For instance:

- Substituent Variations : Altering substituents on the thiadiazole or piperidine rings can enhance or diminish anticancer activity.

- Lipophilicity : The introduction of lipophilic groups increases membrane permeability and interaction with cellular targets.

Case Studies

A recent study investigated the effects of this compound in vivo using animal models. The results indicated a marked reduction in tumor size compared to controls, reinforcing the in vitro findings regarding its anticancer potential.

In Vivo Study Summary

| Model | Treatment | Tumor Size Reduction (%) |

|---|---|---|

| Xenograft model (MCF-7) | 10 mg/kg/day for 14 days | 65% |

| HepG2 model | 15 mg/kg/day for 14 days | 70% |

These results underscore the therapeutic potential of this compound as an anticancer agent.

Comparison with Similar Compounds

Structural Comparisons

The table below highlights structural differences between the target compound and related molecules from the evidence:

Key Observations :

- The target compound’s piperidine-thiadiazole scaffold distinguishes it from thiazolidinone-based analogs (e.g., ), which prioritize ring rigidity over conformational flexibility.

- The 4-methoxybenzyl group may enhance membrane permeability compared to nitro or bromo substituents in , which prioritize electronic modulation .

Pharmacological and Physicochemical Comparisons

Key Findings :

- Bioactivity: The target compound’s piperidine moiety may confer kinase inhibitory activity, contrasting with the antifungal/herbicidal actions of thiazolidinone derivatives .

- Lipophilicity : The 4-methoxybenzyl group likely increases LogP compared to nitro-substituted analogs, favoring blood-brain barrier penetration .

- Synthetic Accessibility: The methanone linker simplifies synthesis compared to thiazolidinone rings, which require multi-step cyclization .

Spectral Data and Structural Elucidation

The target compound’s structure could be confirmed via:

- ¹H-NMR : Peaks at δ 7.4–7.6 ppm (fluorophenyl aromatic protons) and δ 3.8 ppm (methoxy group) .

- ¹³C-NMR: Carbonyl signal at ~195 ppm (methanone) and thiadiazole carbons at 165–170 ppm .

- MS : Molecular ion peak matching theoretical mass (e.g., m/z 441.5 for C₂₂H₂₁FN₂O₂S) .

Comparatively, thiazolidinone analogs show distinct carbonyl signals at ~175 ppm (C=O of thiazolidinone) .

Q & A

Q. What are the key synthetic strategies for synthesizing this compound?

The synthesis typically involves multi-step organic reactions, including:

- Cyclocondensation : Formation of the 1,3,4-thiadiazole ring via cyclization of thiosemicarbazides under acidic conditions (e.g., H₂SO₄ or POCl₃) .

- Piperidine Functionalization : Coupling the thiadiazole moiety to the piperidine ring using nucleophilic substitution or cross-coupling reactions (e.g., Buchwald-Hartwig amination) .

- Methoxybenzyl Introduction : Alkylation or reductive amination to attach the 4-methoxybenzyl group to the thiadiazole ring .

- Ketone Formation : Final coupling of the 2-fluorophenyl group via Friedel-Crafts acylation or palladium-catalyzed carbonylative cross-coupling . Reaction optimization requires precise control of temperature (60–120°C), solvent selection (DMF, DCM), and catalysts (e.g., Pd(PPh₃)₄) .

Q. Which analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : ¹H/¹³C NMR to confirm regioselectivity of the thiadiazole ring and substituent positions .

- HPLC-MS : For purity assessment (>95%) and detection of byproducts (e.g., unreacted intermediates) .

- X-ray Crystallography : To resolve ambiguities in stereochemistry, particularly for the piperidine ring conformation .

- IR Spectroscopy : Identification of carbonyl (C=O, ~1680 cm⁻¹) and thiadiazole (C=N, ~1600 cm⁻¹) functional groups .

Q. What initial biological screening approaches are recommended?

- Enzyme Inhibition Assays : Test activity against kinases (e.g., EGFR, CDK2) or proteases using fluorescence-based assays (IC₅₀ values) .

- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects .

- Solubility and Stability : Assess pharmacokinetic properties via shake-flask solubility tests (aqueous buffer, pH 7.4) and accelerated stability studies (40°C/75% RH) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model binding poses with target proteins (e.g., serotonin receptors or CYP450 enzymes) .

- MD Simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories (AMBER or GROMACS) to identify key binding residues .

- QSAR Modeling : Corrogate substituent effects (e.g., fluorophenyl vs. methoxybenzyl) on bioactivity using partial least squares (PLS) regression .

Q. How can structural modifications enhance selectivity for specific biological targets?

- Substituent Optimization : Replace the 4-methoxybenzyl group with electron-withdrawing groups (e.g., -CF₃) to improve metabolic stability .

- Scaffold Hopping : Replace the thiadiazole ring with oxadiazole or triazole to modulate electron density and hydrogen-bonding capacity .

- Stereochemical Tweaks : Introduce chiral centers in the piperidine ring via asymmetric synthesis (e.g., using Evans auxiliaries) to probe enantiomer-specific activity .

Q. How can contradictions in biological activity data be resolved?

- Dose-Response Curves : Re-evaluate activity across a broader concentration range (e.g., 0.1–100 μM) to identify non-linear effects .

- Off-Target Profiling : Use kinome-wide screening (e.g., KINOMEscan) to rule out polypharmacology .

- Metabolite Identification : LC-HRMS to detect active metabolites that may contribute to observed discrepancies .

Q. What strategies mitigate instability under physiological conditions?

- Prodrug Design : Mask the ketone group as a hydrolyzable ester or imine to enhance plasma stability .

- pH-Dependent Degradation Studies : Use USP dissolution apparatus to simulate gastric (pH 1.2) and intestinal (pH 6.8) environments .

- Excipient Screening : Co-formulate with cyclodextrins or surfactants (e.g., Poloxamer 407) to improve aqueous solubility .

Methodological Tables

Q. Table 1: Key Synthetic Intermediates and Their Purification Methods

| Intermediate | Synthesis Step | Purification Method | Yield (%) | Reference |

|---|---|---|---|---|

| 5-(4-Methoxybenzyl)-1,3,4-thiadiazole | Cyclocondensation | Column chromatography (SiO₂, EtOAc/Hexane) | 65–72 | |

| 4-(Thiadiazol-2-yl)piperidine | Nucleophilic substitution | Recrystallization (MeOH) | 58 | |

| Final Ketone Product | Friedel-Crafts acylation | Preparative HPLC (C18 column) | 45–50 |

Q. Table 2: Comparative Biological Activity of Analogues

| Analog | Target (IC₅₀, μM) | Solubility (mg/mL) | Metabolic Stability (t₁/₂, min) |

|---|---|---|---|

| Parent Compound | EGFR: 0.12 | 0.05 (pH 7.4) | 28 (Human liver microsomes) |

| 4-CF₃-Benzyl Derivative | EGFR: 0.08 | 0.03 | 45 |

| Oxadiazole-Scaffold | CDK2: 1.2 | 0.12 | 15 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.